1-(Hydroxymethyl)pyrrolidin-2-one
Overview
Description
1-(Hydroxymethyl)pyrrolidin-2-one is a versatile chemical intermediate that has been utilized in the synthesis of various heterocyclic compounds. It serves as a key building block in the construction of complex molecules that exhibit a wide range of biological activities. The compound is characterized by the presence of a hydroxymethyl group attached to a pyrrolidin-2-one ring, which is a fully hydrogenated five-membered lactam structure.
Synthesis Analysis
The synthesis of derivatives of 1-(Hydroxymethyl)pyrrolidin-2-one has been reported through various methods. A practical large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a related compound, was achieved via asymmetric 1,3-dipolar cycloaddition, followed by reduction steps without the need for chromatography . Another approach involved the synthesis of chlorinated 2-(hydroxymethyl)pyrroles through aromatization and reduction of pyrrolines and pyrroles . Additionally, substituted 2-(Hydroxymethyl)-2,3-dihydrofuro[2,3-b]pyridines were synthesized using an intramolecular inverse electron demand Diels-Alder reaction .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For instance, the crystal structure of a derivative, (2S,2'S,4'R)-2-(1-Hydroxy-1-ethylpropyl)-1-[(1'-p-tosyl-4'-hydroxypyrrolidin-2'-yl)methyl]pyrrolidine, was determined through single-crystal X-ray diffraction, revealing intermolecular hydrogen bonds that contribute to the formation of a supramolecular structure .
Chemical Reactions Analysis
1-(Hydroxymethyl)pyrrolidin-2-one and its derivatives undergo a variety of chemical reactions. For example, the compound N-(Pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol was synthesized and incorporated into oligodeoxynucleotides to form intercalating nucleic acids (INAs), which showed differential stability in DNA and RNA duplexes . Another study reported the synthesis of 1-aminocarbonylmethyl-5-aryl-4-aroyl-3-hydroxy-3-pyrrolin-2-ones, demonstrating the high reactivity of the hydroxymethyl group in nucleophilic addition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(Hydroxymethyl)pyrrolidin-2-one derivatives are influenced by the presence of the hydroxymethyl group and the pyrrolidin-2-one ring. These properties have been studied through various analytical techniques, including NMR spectroscopy and mass spectrometry. For instance, the synthesis and properties of 1-aminocarbonylmethyl-5-aryl-4-aroyl-3-hydroxy-3-pyrrolin-2-ones were investigated, revealing the enol form as the predominant structure . The crystal structure of 3'-[(4-Fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one was also determined, showing the planarity of the molecule and the presence of intra- and inter-hydrogen bonds .
Scientific Research Applications
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Scientific Field: Medicinal Chemistry
- 1-(Hydroxymethyl)pyrrolidin-2-one is a five-membered lactam present in both natural and synthetic compounds . It has many applications in the synthesis of chemical and pharmaceutical intermediates .
- This compound has diverse pharmacological activities such as antifungal, antibacterial, anticonvulsant, anticancer .
- Pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .
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Scientific Field: Organic Chemistry
- Pyrrolidin-2-one is a versatile lead compound for designing powerful bioactive agents .
- Numerous methods for the synthesis of pyrrolones and pyrrolidinones offer a great scope in the field of medicinal chemistry .
- This group of compounds has diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .
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Scientific Field: Organic & Biomolecular Chemistry
- In a study published in the Organic & Biomolecular Chemistry journal, a selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the cascade reactions of N-substituted piperidines was presented .
- The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
- Interestingly, either pyrrolidin-2-ones or 3-iodopyrroles could be obtained selectively from the same substrates, and the selectivity was easily tuned by using a specific oxidant and additive .
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Scientific Field: Industrial Applications
- 1-(Hydroxymethyl)pyrrolidin-2-one is also used in industrial applications .
- It is often used as a versatile synthon in organic synthesis due to its inherently rich reactivity .
- Iodo-substituted pyrroles, which can be synthesized from pyrrolidin-2-ones, are highly valuable intermediates in the synthesis of drugs, dyes, pigments, and other fine chemicals .
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Scientific Field: Synthetic Chemistry
- Pyrrolidin-2-ones are common structural motifs widely encountered in natural products and synthetic compounds possessing potent biological activities and diverse functional properties .
- They are routinely used as versatile synthons in organic synthesis due to their inherently rich reactivity .
- A number of synthetic approaches toward pyrrolidin-2-ones have been established, which mainly included: amination and cyclization of functionalized acyclic substrates, oxidation of pyrrolidine derivatives, ring expansion of β-lactams or cyclopropylamides .
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Scientific Field: Drug Synthesis
- Iodo-substituted pyrroles, which can be synthesized from pyrrolidin-2-ones, are highly valuable intermediates in the synthesis of drugs, dyes, pigments, and other fine chemicals .
- Traditionally, iodopyrroles are accessed either by electrophilic iodination of the existing pyrrole unit or through electrophilic iodocyclization of functionalized acyclic substrates .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and carries the signal word “Warning”. Hazard statements associated with it include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
1-(hydroxymethyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-4-6-3-1-2-5(6)8/h7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEXUIKBGBSHBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065887 | |
Record name | 2-Pyrrolidinone, 1-(hydroxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7065887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Hydroxymethyl)pyrrolidin-2-one | |
CAS RN |
15438-71-8 | |
Record name | N-(Hydroxymethyl)-2-pyrrolidone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15438-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyrrolidinone, 1-(hydroxymethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015438718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methylolpyrrolidone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84227 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Pyrrolidinone, 1-(hydroxymethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Pyrrolidinone, 1-(hydroxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7065887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(hydroxymethyl)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.849 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYLOLPYRROLIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK7MB95ZPN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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